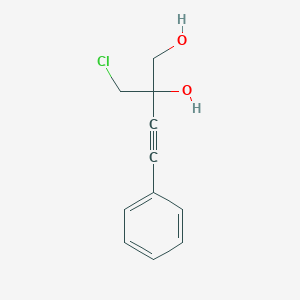
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is an organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a butyne diol moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylbut-3-yne-1,2-diol with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-3-yne-1,2-dione.
Reduction: Formation of 4-phenylbut-3-ene-1,2-diol or 4-phenylbutane-1,2-diol.
Substitution: Formation of 2-(azidomethyl)-4-phenylbut-3-yne-1,2-diol or 2-(thiomethyl)-4-phenylbut-3-yne-1,2-diol.
Scientific Research Applications
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions can target specific molecular pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methylbut-3-yne-1,2-diol
- 2-(Bromomethyl)-4-phenylbut-3-yne-1,2-diol
- 2-(Chloromethyl)-4-phenylbut-3-ene-1,2-diol
Uniqueness
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is unique due to the presence of both a chloromethyl group and a phenyl-substituted alkyne. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
191479-41-1 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(chloromethyl)-4-phenylbut-3-yne-1,2-diol |
InChI |
InChI=1S/C11H11ClO2/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,13-14H,8-9H2 |
InChI Key |
DFLHJZTWOFOUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(CO)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


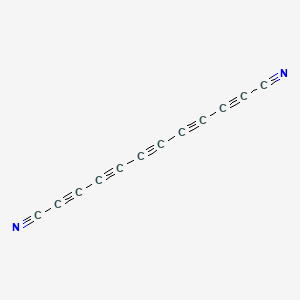
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
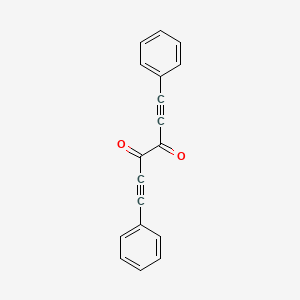
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
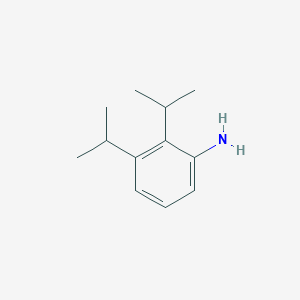

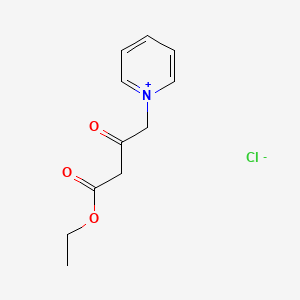

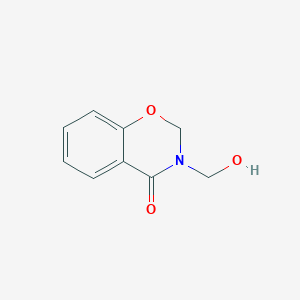
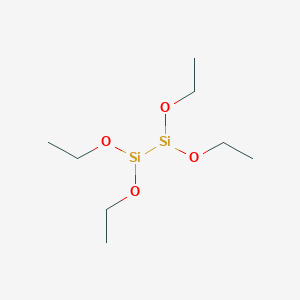
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

